Methyl 6-amino-1H-purine-2-carboxylate
Description
Methyl 6-amino-1H-purine-2-carboxylate is a methyl ester derivative of a substituted purine, featuring an amino group at position 6 and a carboxylate ester at position 2 of the heterocyclic ring. Purine derivatives are critical in biochemistry and pharmacology due to their structural resemblance to nucleobases, enabling roles in nucleic acid analogs, enzyme inhibitors, and therapeutic agents.
Properties
IUPAC Name |
methyl 6-amino-7H-purine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O2/c1-14-7(13)6-11-4(8)3-5(12-6)10-2-9-3/h2H,1H3,(H3,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOKIACILXQMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=N1)N=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-1H-purine-2-carboxylate typically involves the reaction of appropriate purine derivatives with methylating agents. One common method includes the reaction of 6-amino-1H-purine-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1H-purine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted purine derivatives, which can have different functional groups attached to the purine ring, enhancing their chemical and biological properties.
Scientific Research Applications
Methyl 6-amino-1H-purine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding purine metabolism.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 6-amino-1H-purine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The compound’s purine core distinguishes it from aliphatic or diterpenoid methyl esters (e.g., methyl palmitate, methyl shikimate, or sandaracopimaric acid methyl ester). Key differences include:
- Functional Groups: The 6-amino group introduces hydrogen-bonding capacity, contrasting with non-polar hydrocarbon chains in fatty acid esters (e.g., methyl isostearate ).
- Reactivity : The carboxylate ester at position 2 may undergo hydrolysis or nucleophilic substitution, similar to methyl shikimate , but the electron-deficient purine ring could modulate reaction kinetics.
Table 1: Structural and Functional Comparison
Table 2: Analytical Techniques for Methyl Esters
Biological Activity
Methyl 6-amino-1H-purine-2-carboxylate (also known as 6-amino-2-methylpurine) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has the molecular formula C₇H₇N₅O₂ and a molecular weight of 177.16 g/mol. Its structure features an amino group at the 6-position and a carboxylate group at the 2-position of the purine ring, which is critical for its biological interactions.
Antiviral Activity
Research has indicated that this compound exhibits significant antiviral properties, particularly against viruses such as Hepatitis C Virus (HCV). A study focused on modified purine nucleosides demonstrated that compounds similar to this compound showed promising anti-HCV activity in vitro. The mechanism of action appears to involve inhibition of viral replication through interference with the viral polymerase activity .
Case Study: Anti-HCV Activity
A series of experiments were conducted to evaluate the antiviral efficacy of various purine derivatives, including this compound. The results indicated that modifications at the 6-position significantly enhanced antiviral activity. The compound's effectiveness was measured using cell-based replication assays, revealing a dose-dependent response with IC50 values suggesting potent inhibition of HCV replication .
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce cytotoxic effects on various cancer cell lines, including those resistant to conventional therapies.
Cytotoxicity Studies
In a recent study, this compound was tested against several tumor cell lines using the MTT assay to assess cell viability. The results are summarized in Table 1:
| Cell Line | IC50 (µM) | Description |
|---|---|---|
| A549 (Lung Cancer) | <30 | High sensitivity to treatment |
| SK-BR-3 (Breast) | >50 | Moderate resistance observed |
| Jurkat (Leukemia) | <25 | Highly sensitive |
| COLO201 (Colon) | <20 | Most sensitive among tested lines |
The compound displayed selective cytotoxicity, particularly against COLO201 cells, suggesting its potential as an effective therapeutic agent against certain cancers .
The biological activity of this compound is believed to stem from its ability to mimic natural nucleobases, allowing it to interfere with nucleic acid synthesis and function. This mimetic action can lead to disruption in viral replication processes and tumor cell proliferation.
Research Findings
The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the purine ring can significantly alter the biological activity. For instance, introducing different substituents at the amino or carboxyl positions can enhance or diminish antiviral and anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
